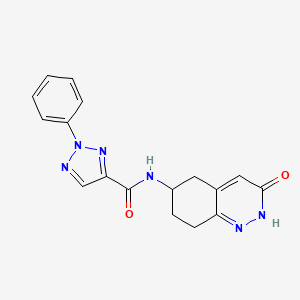

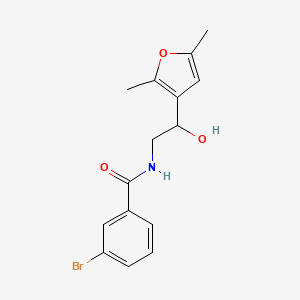

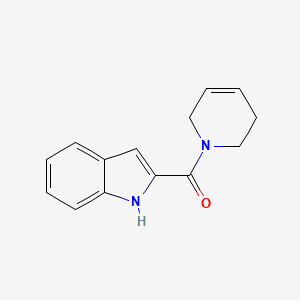

N-(2-(1H-吡唑-1-基)嘧啶-5-基)呋喃-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

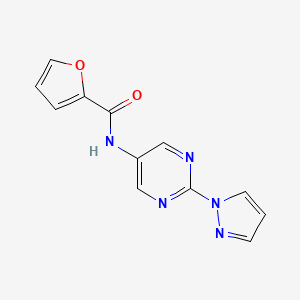

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a chemical compound that has been studied in the context of various scientific research . It has been mentioned in the context of human phosphodiesterase 10 in complex with 6-cyclopropyl-3- (pyrimidin-5-ylamino)-N- [1- (2,2,2-trifluoroethyl)pyrazol-3-yl]pyridine-2-carboxamide .

Synthesis Analysis

The synthesis of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” and similar compounds has been discussed in several studies. For instance, NNN pincer palladium (II) complexes with N- (2- (1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave the nine NNN pincer Pd (II) complexes .Molecular Structure Analysis

The molecular structure of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” and related compounds has been analyzed in several studies. For example, the molecular structures of complexes have been determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” have been studied. For instance, the obtained palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .科学研究应用

Palladium(II) Complexes for Heck Coupling Reaction

The compound’s ligands, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide (3a–c and 5a–f), can be easily prepared from commercially available 2-pyridinecarboxylic acid. When these ligands react with PdCl2 in toluene in the presence of triethylamine, they form nine NNN pincer Pd(II) complexes (6a–i) in yields ranging from 15% to 91%. These complexes have been characterized by ^1H, ^13C NMR spectra, and HRMS. Additionally, the molecular structures of complexes 6a and 6i have been determined by single-crystal X-ray diffraction. Notably, these palladium(II) catalysts exhibit efficient catalytic activity in the Heck coupling of aryl bromides with styrenes, yielding various styrenes in moderate to high yields (up to 99% yield) .

Rhodium-Catalyzed C–H Functionalization

The compound 2-(1H-pyrazol-1-yl)pyridine has been utilized in a Rh(III)-catalyzed C–H bond functionalization with internal alkynes. This versatile reaction allows for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Antipromastigote Activity

Molecular simulation studies have justified the potent in vitro antipromastigote activity of compound 13, which contains the pyrazole core. The fitting pattern of this compound in the LmPTR1 pocket (active site) is characterized by lower binding free energy (−9.8 kcal/mol) .

Antileishmanial and Antimalarial Effects

Pyrazole-bearing compounds, including those related to our compound of interest, have demonstrated diverse pharmacological effects. Some hydrazine-coupled pyrazoles exhibit potent antileishmanial and antimalarial activities .

Growth Inhibition in PC-3 Cells

The pyrazole core has been associated with improved growth inhibition in PC-3 cells .

Exploration of Earth-Abundant Metal Catalysts

While the focus has primarily been on transition metals, there is ongoing exploration of pincer-ligated catalysts based on inexpensive first-row transition metals (e.g., manganese, iron, cobalt, nickel, and zinc). These catalysts hold promise for various chemical reactions .

未来方向

作用机制

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been known to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some compounds with similar structures have been found to inhibit certain enzymes, leading to changes in cellular metabolism .

Biochemical Pathways

For example, some compounds have been found to inhibit the enzyme Nicotinamide phosphoribosyltransferase (NAMPT), which plays a pivotal role in many biological processes including metabolism and aging .

Result of Action

Compounds with similar structures have been found to have significant biological activities, such as antileishmanial and antimalarial activities .

属性

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDARWGQXQVKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2475329.png)

![3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2475331.png)

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475344.png)

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B2475346.png)